![molecular formula C17H30O2 B12325145 4-Butyl[1,1'-bi(cyclohexane)]-4-carboxylic acid CAS No. 1003712-27-3](/img/structure/B12325145.png)
4-Butyl[1,1'-bi(cyclohexane)]-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Butylbi(cyclohexane)-4-carboxylic acid is an organic compound characterized by its unique structure, which includes two cyclohexane rings connected by a butyl group and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Butylbi(cyclohexane)-4-carboxylic acid typically involves the hydrogenation of benzoic acid derivatives. The process includes the following steps:
Hydrogenation of Benzoic Acid: Benzoic acid is hydrogenated in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to form cyclohexanecarboxylic acid.
Industrial Production Methods: Industrial production of 4’-Butylbi(cyclohexane)-4-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors and automated systems for butylation enhances the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4’-Butylbi(cyclohexane)-4-carboxylic acid undergoes various chemical reactions, including:
Substitution: The butyl group can undergo substitution reactions with halogens or other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Halogens, nucleophiles, catalysts like palladium or platinum.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives, substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
4’-Butylbi(cyclohexane)-4-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4’-Butylbi(cyclohexane)-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Cyclohexanecarboxylic acid: A simpler analog with a single cyclohexane ring and a carboxylic acid group.
4-tert-Butylcyclohexanecarboxylic acid: Similar structure but with a tert-butyl group instead of a butyl group.
4-Butylbenzoic acid: Contains a benzene ring instead of cyclohexane.
Uniqueness: 4’-Butylbi(cyclohexane)-4-carboxylic acid is unique due to its dual cyclohexane rings connected by a butyl group, which imparts distinct chemical and physical properties compared to its analogs .
Propiedades
Número CAS |
1003712-27-3 |
|---|---|
Fórmula molecular |
C17H30O2 |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
1-butyl-4-cyclohexylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H30O2/c1-2-3-11-17(16(18)19)12-9-15(10-13-17)14-7-5-4-6-8-14/h14-15H,2-13H2,1H3,(H,18,19) |
Clave InChI |
XBTQDFGFXQPXAQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1(CCC(CC1)C2CCCCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1R,2r,4s)-2-acetamido-3,4-diacetoxy-5-(fluoromethyl)cyclohexyl] acetate](/img/structure/B12325066.png)
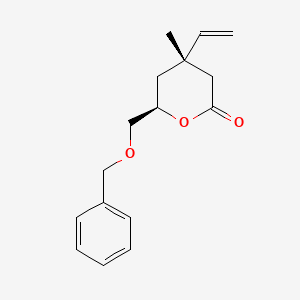
![3-[[Hydroxy(dimethyl)silyl]oxy-dimethylsilyl]propane-1-thiol](/img/structure/B12325075.png)

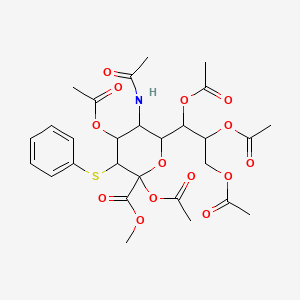
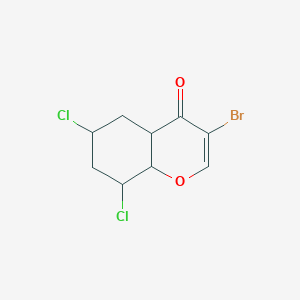
![[4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-3-hydroxy-3,4,8,8a-tetramethyl-2-(pyridine-3-carbonyloxy)-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate](/img/structure/B12325117.png)
![Methyl 3-[bis(4-methoxyphenyl)methyl]-2,2-dioxooxathiazolidine-4-carboxylate](/img/structure/B12325123.png)
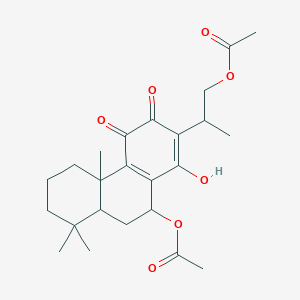

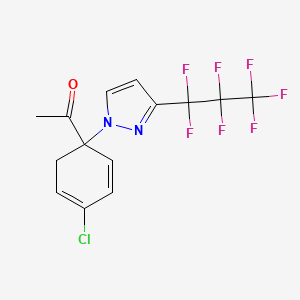
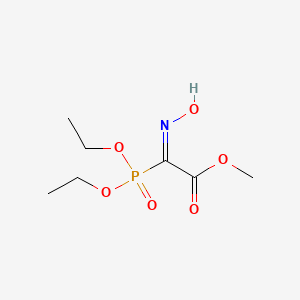
![2-Hydroxy-4,6-dimethoxy-10-(4-methoxyphenyl)-11-phenyl-9-oxa-14,19-diazapentacyclo[10.7.0.02,10.03,8.014,18]nonadeca-1(12),3(8),4,6,18-pentaen-13-one](/img/structure/B12325142.png)
